molecular formula C8H6N2O2 B2481641 6-Cyano-5-methylnicotinic acid CAS No. 1360953-72-5

6-Cyano-5-methylnicotinic acid

Cat. No.: B2481641
CAS No.: 1360953-72-5
M. Wt: 162.148
InChI Key: FAMBJGGXXNEVAR-UHFFFAOYSA-N
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Description

6-Cyano-5-methylnicotinic acid is a chemical compound that belongs to the class of pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-5-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxylic acid with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

6-Cyano-5-methylnicotinic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Cyano-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 5-Cyano-6-methylnicotinic acid
  • 2-Cyano-3-methylpyridine-5-carboxylic acid

Comparison: 6-Cyano-5-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-cyano-5-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMBJGGXXNEVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360953-72-5
Record name 6-cyano-5-methylnicotinic acid
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